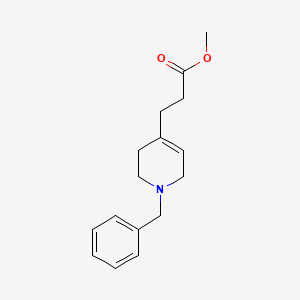
Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate is a chemical compound with the molecular formula C16H21NO2 and a molecular weight of 259.34 g/mol. It is a useful research chemical and is often used as a building block in various chemical syntheses.
Preparation Methods
The synthesis of Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate typically involves the esterification of 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction conditions usually include refluxing the reactants for several hours to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate can be compared with other similar compounds, such as:
- 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
- 2-[(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(2-methoxyethyl)amino]-2-oxoethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
- Isoquinoline, 1,2,3,4-tetrahydro-
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific ester group and its utility as a versatile building block in chemical synthesis.
Biological Activity
Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)propanoate is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₂₁NO₂
- Molecular Weight : 259.34 g/mol
- CAS Number : 1398534-62-7
- IUPAC Name : Methyl 3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)propanoate
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The compound may act as a ligand for specific receptors or enzymes, modulating their activity and influencing various physiological processes.
Biological Activity Overview
The compound has been investigated for several biological activities:
- Anticancer Activity : Research indicates that derivatives of tetrahydropyridine compounds can exhibit cytotoxic effects against cancer cell lines. For instance, related piperidine derivatives have shown potential in inducing apoptosis in tumor cells .
- Cholinesterase Inhibition : Compounds with structural similarities have been noted for their ability to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's .
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
A study highlighted the anticancer potential of tetrahydropyridine derivatives similar to this compound. The research utilized a hypopharyngeal tumor cell model (FaDu) and demonstrated that these compounds could induce cytotoxicity and promote apoptosis more effectively than traditional chemotherapeutics like bleomycin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Variations in the benzyl group or modifications to the pyridine ring can enhance or diminish its biological efficacy. For example, studies on related piperidine compounds indicated that specific substitutions could significantly improve cholinesterase inhibition and neuroprotective effects .
Properties
CAS No. |
1398534-62-7 |
|---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
methyl 3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)propanoate |
InChI |
InChI=1S/C16H21NO2/c1-19-16(18)8-7-14-9-11-17(12-10-14)13-15-5-3-2-4-6-15/h2-6,9H,7-8,10-13H2,1H3 |
InChI Key |
OJEAIPGFIXPUDP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















